1-Bromopentadecane-D31

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

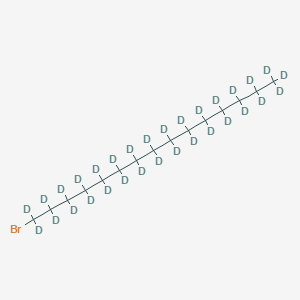

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 1-Bromopentadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated 1-bromopentadecane (B48590), a valuable isotopically labeled long-chain alkyl halide. Deuterium-labeled compounds are critical tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and analytical methods for the characterization of the final product.

Synthesis Pathway

The synthesis of deuterated 1-bromopentadecane is achieved through a two-step process. The first step involves the deuteration of the readily available starting material, 1-pentadecanol (B150567), via a catalytic hydrogen-deuterium (H/D) exchange reaction. The resulting deuterated 1-pentadecanol is then converted to deuterated 1-bromopentadecane using a suitable brominating agent.

Caption: Synthetic route to deuterated 1-bromopentadecane.

Experimental Protocols

Step 1: Catalytic Deuteration of 1-Pentadecanol

This protocol describes the deuteration of 1-pentadecanol using a platinum on carbon (Pt/C) catalyst with deuterium (B1214612) oxide (D₂O) as the deuterium source. This method is effective for achieving high levels of deuterium incorporation in long-chain fatty alcohols.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 1-Pentadecanol | 228.42 | 10.0 g |

| 10% Platinum on Carbon (Pt/C) | - | 1.0 g |

| Deuterium Oxide (D₂O, 99.9 atom % D) | 20.03 | 100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed |

| Diethyl Ether | 74.12 | As needed |

Procedure:

-

A high-pressure reactor is charged with 1-pentadecanol (10.0 g), 10% Pt/C (1.0 g), and deuterium oxide (100 mL).

-

The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) three times to remove air.

-

The reaction mixture is heated to 150 °C with vigorous stirring.

-

The reaction is maintained at this temperature for 48 hours to ensure maximum H/D exchange.

-

After cooling to room temperature, the reaction mixture is filtered to remove the Pt/C catalyst.

-

The aqueous phase is extracted three times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield deuterated 1-pentadecanol.

-

To achieve near-complete deuteration (>98%), this process can be repeated with fresh D₂O and catalyst.

Expected Yield: The yield for this deuteration step is typically quantitative, approaching 100%.

Step 2: Bromination of Deuterated 1-Pentadecanol

This protocol details the conversion of deuterated 1-pentadecanol to deuterated 1-bromopentadecane using phosphorus tribromide (PBr₃). This method is preferred as it generally avoids the carbocation rearrangements that can occur with hydrobromic acid.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| Deuterated 1-Pentadecanol | (Varies with deuteration) | 10.0 g |

| Phosphorus Tribromide (PBr₃) | 270.69 | ~1.3 mL (1 equivalent) |

| Anhydrous Diethyl Ether | 74.12 | 100 mL |

| Saturated Sodium Bicarbonate Solution | - | As needed |

| Brine (Saturated NaCl solution) | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed |

Procedure:

-

Deuterated 1-pentadecanol (10.0 g) is dissolved in anhydrous diethyl ether (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (~1.3 mL) is added dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the slow addition of water while cooling in an ice bath.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated 1-bromopentadecane.

Expected Yield: The typical yield for the bromination of primary alcohols with PBr₃ is in the range of 80-90%.

Purification

The crude deuterated 1-bromopentadecane can be purified by fractional distillation under reduced pressure to remove any unreacted starting material and by-products.

Caption: Purification workflow for deuterated 1-bromopentadecane.

Fractional Distillation Protocol

-

Assemble a fractional distillation apparatus suitable for vacuum distillation.

-

The crude deuterated 1-bromopentadecane is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to a pressure of approximately 1-2 mmHg.

-

The distillation flask is heated gently.

-

Fractions are collected based on their boiling points. The boiling point of non-deuterated 1-bromopentadecane is approximately 159-160 °C at 5 mmHg. The deuterated analogue will have a very similar boiling point.

-

The main fraction containing the purified product is collected.

Analytical Characterization

The purity and isotopic enrichment of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and the isotopic enrichment of the deuterated 1-bromopentadecane.

-

Chemical Purity: The gas chromatogram will indicate the presence of any impurities. The purity is determined by the relative peak area of the product.

-

Isotopic Enrichment: The mass spectrum will show the molecular ion cluster. For the fully deuterated product (1-bromopentadecane-d₃₁), the molecular ion peaks will be shifted by +31 mass units compared to the non-deuterated compound. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

Reference Mass Spectrum of 1-Bromopentadecane (Non-deuterated):

| m/z | Relative Intensity | Assignment |

| 290/292 | ~1:1 | [M]⁺, [M+2]⁺ |

| 135/137 | ~1:1 | [C₄H₈Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ²H NMR are valuable for characterizing the deuterated product.

-

¹H NMR: In a highly deuterated sample, the proton signals corresponding to the alkyl chain will be significantly diminished or absent. The disappearance of these signals confirms successful deuteration.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation. The chemical shifts in ²H NMR are very similar to those in ¹H NMR.

Reference ¹H NMR Chemical Shifts for 1-Bromopentadecane (Non-deuterated) in CDCl₃:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.41 | Triplet | 2H | -CH₂-Br |

| 1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| 1.42 | Multiplet | 2H | -CH₂-CH₂-CH₂-Br |

| 1.26 | Broad singlet | ~22H | -(CH₂)₁₁- |

| 0.88 | Triplet | 3H | -CH₃ |

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of deuterated 1-bromopentadecane. The described protocols offer a reliable pathway for obtaining this valuable isotopically labeled compound for use in a wide range of research and development applications. Careful execution of the experimental procedures and thorough analytical characterization are essential to ensure the high purity and isotopic enrichment required for demanding scientific studies.

Technical Guide: Physical Characteristics of 1-Bromopentadecane-D31

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopentadecane-D31 is the deuterated form of 1-bromopentadecane, a long-chain alkyl halide. The substitution of protium (B1232500) with deuterium (B1214612) imparts a greater molecular weight, which can subtly influence its physical properties. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, offering a compilation of known data and standardized experimental protocols for their determination. The information herein is intended to support research and development activities where this compound is utilized.

Data Presentation

The physical properties of this compound are expected to be very similar to its non-deuterated analog, 1-Bromopentadecane. The primary difference arises from the increased molecular weight due to the 31 deuterium atoms. The following table summarizes the available quantitative data.

| Physical Property | 1-Bromopentadecane | This compound |

| Molecular Formula | C₁₅H₃₁Br | C₁₅D₃₁Br[1] |

| Molecular Weight | 291.31 g/mol [2][3] | 322.50 g/mol [1] |

| Appearance | Clear to very slight yellow liquid[4][5] | Liquid[1] |

| Melting Point | 17-19 °C | Not experimentally determined |

| Boiling Point | 159-160 °C at 5 mmHg | Not experimentally determined |

| Density | 1.005 g/mL at 25 °C | Not experimentally determined |

| Refractive Index | n20/D 1.461 | Not experimentally determined |

| Vapor Pressure | <1 mmHg at 20 °C | Not experimentally determined |

| Flash Point | 110 °C (closed cup)[5] | Not experimentally determined |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[4] | Expected to be similar to 1-Bromopentadecane |

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics of this compound are outlined below. These are standard procedures applicable to long-chain alkyl halides.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.

-

Apparatus : MelTemp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the MelTemp apparatus or attached to a thermometer immersed in a Thiele tube filled with mineral oil.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

-

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus : Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, mineral oil.

-

Procedure :

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the small test tube containing the sample.

-

The test tube assembly is attached to a thermometer.

-

The entire assembly is immersed in a Thiele tube filled with mineral oil.

-

The Thiele tube is heated gently. A stream of bubbles will be observed emerging from the open end of the inverted capillary tube as the liquid is heated past its boiling point.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume.

-

Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, thermostatically controlled water bath.

-

Procedure :

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.

-

The mass of the filled pycnometer is determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus : Abbe refractometer, constant temperature water circulator, light source (sodium D line, 589 nm).

-

Procedure :

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The temperature of the prisms is maintained at a constant value (e.g., 20 °C) using the water circulator.

-

The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and clear.

-

The compensator is adjusted to remove any color fringes.

-

The boundary line is centered at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of this compound.

References

A Technical Guide to 1-Bromopentadecane-D31: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromopentadecane-D31, a deuterated long-chain alkyl bromide. It details its molecular properties and explores its primary applications in scientific research, with a focus on its role as an internal standard in mass spectrometry and its use in the study of lipid monolayers.

Core Molecular Data

This compound is the deuterated analogue of 1-Bromopentadecane, where 31 hydrogen atoms have been replaced by deuterium. This isotopic labeling is critical for its primary application in quantitative analysis. The molecular properties of both compounds are summarized below for comparison.

| Property | This compound | 1-Bromopentadecane |

| Chemical Formula | C₁₅D₃₁Br[1] | C₁₅H₃₁Br[2][3][4][5][6] |

| Molecular Weight | 322.51 g/mol [1] | 291.31 g/mol [2][3][4][6] |

| CAS Number | 349553-93-1[1] | 629-72-1[2][3][4] |

Experimental Protocols

Representative Synthesis of a Long-Chain Alkyl Bromide

Long-chain alkyl bromides can be synthesized from the corresponding alcohol by reaction with a brominating agent. A common method involves the use of methanesulfonyl chloride to form a mesylate, which is then displaced by a bromide ion.

Materials:

-

Methanesulfonyl chloride

-

Dry nitrogen atmosphere

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-pentadecanol in anhydrous ether under a dry nitrogen atmosphere.

-

Cool the solution in an ice bath and slowly add methanesulfonyl chloride while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitored by TLC).

-

In a separate flask, prepare a solution of anhydrous magnesium bromide in anhydrous ether.

-

Add the mesylate solution to the magnesium bromide solution and stir the mixture vigorously at room temperature for 24 hours.[8]

-

Quench the reaction by adding cold, air-free water.

-

Extract the aqueous layer with ether.

-

Combine the organic phases and wash sequentially with water, 1% potassium carbonate solution, and water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the 1-bromopentadecane.[8]

For the synthesis of this compound, one would start with the corresponding deuterated alcohol, 1-pentadecanol-D32.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are ideal internal standards for quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio.

Materials:

-

Analyte of interest (e.g., a lipid)

-

This compound (internal standard)

-

High-purity solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)

-

Biological matrix (e.g., plasma, tissue homogenate)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Preparation of Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Sample Preparation:

-

To a known volume of the unknown sample, calibration standards, and quality control samples, add a fixed amount of the this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction) to remove interferences.

-

Evaporate the supernatant and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

-

Optimize the mass spectrometer parameters, including the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Investigation of Lipid Monolayers using a Langmuir-Blodgett Trough

1-Bromopentadecane can be incorporated into lipid monolayers to study the effects of alkyl chains on the properties of these films at an air-water interface.

Materials:

-

Langmuir-Blodgett trough

-

Wilhelmy plate for surface pressure measurement

-

Amphiphilic lipid (e.g., dipalmitoylphosphatidylcholine - DPPC)

-

1-Bromopentadecane

-

Spreading solvent (e.g., chloroform)

-

High-purity water for the subphase

Procedure:

-

Clean the Langmuir-Blodgett trough thoroughly to remove any surface-active contaminants.

-

Fill the trough with high-purity water (the subphase).

-

Prepare a spreading solution of the lipid and 1-Bromopentadecane in chloroform (B151607) at a known molar ratio.

-

Carefully deposit a known volume of the spreading solution onto the surface of the water using a microsyringe.

-

Allow the solvent to evaporate completely (typically 10-15 minutes).

-

Compress the monolayer at a constant rate using the movable barriers of the trough.

-

Record the surface pressure as a function of the mean molecular area to generate a pressure-area isotherm.

-

Analyze the isotherm to determine various properties of the monolayer, such as the collapse pressure and the area per molecule at different surface pressures.

Visualizations

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Formation and analysis of a lipid monolayer using a Langmuir-Blodgett trough.

References

- 1. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. nebiolab.com [nebiolab.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromopentadecane-D31

CAS Number: 349553-93-1

This technical guide provides a comprehensive overview of 1-Bromopentadecane-D31, a deuterated analog of 1-bromopentadecane, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications, with a focus on its role as an internal standard in bioanalytical studies.

Compound Properties and Data

This compound is a saturated long-chain alkyl halide where all 31 hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612). This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound. Data for the non-deuterated analog, 1-Bromopentadecane, is also provided for comparison.

| Property | This compound | 1-Bromopentadecane |

| CAS Number | 349553-93-1[1] | 629-72-1[2] |

| Molecular Formula | C₁₅D₃₁Br[1] | C₁₅H₃₁Br[2] |

| Molecular Weight | 322.51 g/mol [1] | 291.31 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Clear, colorless to very slight yellow liquid[2] |

| Boiling Point | Not explicitly available, expected to be similar to the non-deuterated form | 159-160 °C at 5 mmHg[3] |

| Melting Point | Not explicitly available, expected to be similar to the non-deuterated form | 17-19 °C[3] |

| Density | Not explicitly available, expected to be slightly higher than the non-deuterated form | 1.005 g/mL at 25 °C[3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; Insoluble in water[2] | Insoluble in water; Soluble in organic solvents like ethanol and acetone[2] |

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic purity. In drug development and metabolic research, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4]

The key advantages of using deuterated internal standards include:

-

Improved Accuracy and Precision: They co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and quantification.[4]

-

Enhanced Metabolic Stability Studies: By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of drug breakdown.[5]

-

Pharmacokinetic Analysis: Deuterium labeling enables precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the deuteration of the corresponding alcohol, 1-pentadecanol (B150567), followed by its bromination. The following is a detailed protocol adapted from established methods for the synthesis of deuterated alkyl halides.[6]

Synthesis of 1-Pentadecanol-D32

Materials:

-

1-Pentadecanol

-

Deuterium oxide (D₂O)

-

Iridium catalyst (e.g., Crabtree's catalyst)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pentadecanol and the iridium catalyst (1-5 mol%) in the anhydrous solvent.

-

Add a significant excess of deuterium oxide (D₂O), which serves as the deuterium source.

-

Seal the vessel and heat the mixture with stirring at a temperature of 100-120 °C for 24-48 hours.

-

Monitor the progress of the hydrogen-deuterium exchange by taking small aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of proton signals, or by GC-MS to monitor the mass shift.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the deuterated alcohol with an organic solvent (e.g., diethyl ether), wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-pentadecanol-D32. Further purification can be achieved by column chromatography if necessary.

Bromination of 1-Pentadecanol-D32

Materials:

-

1-Pentadecanol-D32

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve the 1-pentadecanol-D32 in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise to the stirred solution over 30 minutes. A white precipitate of phosphorous acid will form.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.[6]

-

Monitor the reaction's completion using thin-layer chromatography (TLC) or GC-MS.

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

-

The final product can be purified by vacuum distillation.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the two-stage synthesis of this compound from 1-pentadecanol.

Caption: Synthetic pathway for this compound.

Application Workflow: Internal Standard in Bioanalysis

This diagram shows a typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Bioanalytical workflow using a deuterated internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-溴十五烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Analytical Integrity of 1-Bromopentadecane-D31: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the demand for high-fidelity analytical standards is paramount. Deuterated compounds, such as 1-Bromopentadecane-D31, serve as indispensable tools, primarily as internal standards in mass spectrometry-based quantification. Their utility is directly correlated with their isotopic purity and the degree of deuterium (B1214612) enrichment. This technical guide provides a comprehensive overview of the core principles, analytical methodologies, and data interpretation related to the isotopic purity and enrichment of this compound.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

It is crucial to distinguish between two key parameters:

-

Isotopic Purity: This refers to the percentage of the molecules in a sample that are the desired deuterated species. For this compound, this is the proportion of molecules that are fully deuterated.

-

Isotopic Enrichment: This specifies the percentage of deuterium atoms at the labeled positions within the deuterated molecules. For a perdeuterated compound like this compound, this value is ideally 100%.

High isotopic purity and enrichment are critical for minimizing cross-talk between the analyte and the internal standard in mass spectrometry, thereby ensuring the accuracy and precision of quantitative assays.

Quantitative Data Summary

The isotopic purity and enrichment of commercially available this compound are typically very high, ensuring its suitability as an internal standard. While a specific certificate of analysis for this compound was not publicly available, the following tables summarize the expected and typical specifications based on data for analogous long-chain deuterated bromoalkanes.

Table 1: Typical Isotopic Purity and Enrichment Data for this compound

| Parameter | Typical Specification | Analytical Method |

| Isotopic Purity (as this compound) | ≥ 98% | GC-MS |

| Isotopic Enrichment (Atom % D) | ≥ 98% | NMR Spectroscopy, GC-MS |

| Chemical Purity | ≥ 97% | GC-FID, HPLC |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅D₃₁Br |

| Molecular Weight | 322.51 g/mol |

| CAS Number | 349553-93-1 |

| Appearance | Colorless to pale yellow liquid |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on robust analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Analysis

GC-MS is a powerful technique for separating this compound from potential impurities and for assessing the distribution of its isotopologues.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 µg/mL.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet: Splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to determine the relative abundances of the molecular ion cluster. The most abundant ion will correspond to the fully deuterated species.

-

Isotopic purity is calculated by comparing the peak area of the D31 isotopologue to the sum of the peak areas of all other isotopologues (e.g., D30, D29, etc.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the degree of deuteration.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃). Add a known amount of a non-deuterated internal standard with a distinct NMR signal (e.g., 1,3,5-trichlorobenzene).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Analysis: The absence or significant reduction of proton signals in the aliphatic region (typically 0.8-3.5 ppm) compared to the internal standard indicates a high degree of deuteration. The residual proton signals can be integrated and compared to the integral of the internal standard to quantify the level of proton-containing impurities.

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Experiment: Standard deuterium NMR experiment.

-

Analysis: The deuterium spectrum will show signals corresponding to the deuterated positions. The integration of these signals confirms the presence and relative abundance of deuterium at different positions in the molecule.

-

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analytical workflows. The following diagram illustrates this process.

Caption: Workflow for the use of this compound as an internal standard in quantitative analysis.

Signaling Pathways and Logical Relationships

As an analytical standard, this compound does not directly participate in biological signaling pathways. Its role is to ensure the accuracy of measurements of other molecules that may be involved in such pathways. The logical relationship in its application is one of a stable reference point against which the variable concentration of a target analyte is measured. The following diagram illustrates the logical flow of ensuring analytical accuracy.

An In-depth Technical Guide to 1-Bromopentadecane-D31: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromopentadecane-D31, a deuterated analog of 1-Bromopentadecane. Due to the limited availability of data for the deuterated compound, this document leverages information from the non-deuterated form (1-Bromopentadecane, CAS No. 629-72-1) as a close and reliable proxy for safety and handling protocols. This resource is intended for laboratory personnel and professionals in drug development and scientific research.

Chemical and Physical Properties

Quantitative data for 1-Bromopentadecane is summarized in the table below. These values are critical for designing experimental setups, understanding its behavior in different environments, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₁Br | [1][2] |

| Molecular Weight | 291.31 g/mol | [2] |

| Appearance | Clear, colorless to very slight yellow liquid | [3] |

| Melting Point | 17-19 °C | |

| Boiling Point | 159-160 °C at 5 mmHg | |

| Density | 1.005 g/mL at 25 °C | |

| Flash Point | 110 °C (closed cup) | |

| Vapor Pressure | < 1 mmHg at 20 °C | |

| Vapor Density | 10.1 (vs air) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3] | [3] |

| Refractive Index | n20/D 1.461 |

Safety and Hazard Information

1-Bromopentadecane is classified as an irritant and is harmful to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is mandatory to minimize risk.

GHS Hazard Statements

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

| H412 | Harmful to aquatic life with long lasting effects | [2] |

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is essential to ensure safety when handling 1-Bromopentadecane.

Caption: Required PPE and safe handling procedures for 1-Bromopentadecane.

Storage and Incompatibilities

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated place. |

| Container | Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents, strong bases. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Experimental Protocols and Applications

1-Bromopentadecane is a versatile reagent in organic synthesis, primarily utilized as a long-chain alkylating agent. It participates in various reactions, including nucleophilic substitutions and the formation of Grignard reagents.

General Protocol for a Grignard Reaction

The following is a generalized procedure for the formation of a Grignard reagent from an alkyl halide like 1-Bromopentadecane. Specific reaction conditions may need to be optimized.

Materials:

-

1-Bromopentadecane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Reaction flask, condenser, and addition funnel (all flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place magnesium turnings in the flame-dried reaction flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Prepare a solution of 1-Bromopentadecane in the anhydrous solvent in the addition funnel.

-

Add a small portion of the 1-Bromopentadecane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to reflux. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining 1-Bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture may be stirred and heated under reflux to ensure complete reaction.

-

The resulting Grignard reagent, Pentadecylmagnesium bromide, is then ready for reaction with an appropriate electrophile.

Caption: Experimental workflow for the preparation of a Grignard reagent.

Disposal Considerations

All waste materials should be handled in accordance with local, state, and federal regulations.

| Waste Type | Disposal Method |

| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |

| Contaminated Packaging | Dispose of as unused product. |

Conclusion

This technical guide provides essential safety, handling, and experimental information for this compound, primarily based on data from its non-deuterated analog. Researchers, scientists, and drug development professionals must exercise caution, use appropriate personal protective equipment, and follow established laboratory safety protocols when working with this compound. The provided experimental workflow for a Grignard reaction serves as a general guideline and should be adapted and optimized for specific research applications.

References

Technical Guide: Solubility Profile of 1-Bromopentadecane-D31

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromopentadecane-D31. Due to the limited availability of specific experimental data for this deuterated isotopologue, this document leverages data from its non-deuterated counterpart, 1-Bromopentadecane, to infer its solubility profile. The underlying principle is that the substitution of protium (B1232500) with deuterium (B1214612) has a negligible effect on the macroscopic solubility properties of the molecule. This guide presents qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual workflow to aid researchers in their laboratory practices.

Introduction to this compound

This compound is a deuterated version of 1-Bromopentadecane, a long-chain saturated bromoalkane. In this molecule, the 31 hydrogen atoms have been replaced with deuterium. Such deuterated compounds are invaluable in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based bioanalytical methods. Understanding the solubility of this compound is critical for its effective use in experimental settings, including formulation, storage, and administration.

The solubility of a compound is primarily dictated by its molecular structure. 1-Bromopentadecane possesses a long, nonpolar aliphatic tail (C15) and a weakly polar bromo-functional group. This structure results in a predominantly nonpolar character, which governs its solubility in various solvents based on the "like dissolves like" principle.

Solubility Data

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Chloroform | Halogenated Hydrocarbon | Soluble | |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | |

| Ethyl Acetate | Ester | Soluble | |

| Methanol | Polar Protic | Sparingly Soluble | |

| Water | Polar Protic | Insoluble |

Note: The data presented is for 1-Bromopentadecane and is expected to be highly representative of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on the isothermal equilibrium technique.

4.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., Chloroform, Ethyl Acetate, Methanol, Water)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, FID).

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The system should be under constant agitation.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / Initial volume of aliquot

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Technical Guide: Spectroscopic Analysis of 1-Bromopentadecane-D31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Bromopentadecane-D31. Due to the limited availability of public spectral data for this specific deuterated compound, this guide presents predicted data based on the known spectral characteristics of its non-deuterated analogue, 1-Bromopentadecane, and the established principles of NMR and MS for isotopically labeled molecules.

Core Data Presentation

The following tables summarize the expected quantitative data for this compound. For comparative purposes, the experimental data for the non-deuterated 1-Bromopentadecane is also provided.

Table 1: Predicted ¹H and ²H NMR Data

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| 1-Bromopentadecane | ¹H | ~3.40 | Triplet | Protons on the carbon bearing the bromine atom (-CH₂Br). |

| ~1.85 | Multiplet | Protons on the β-carbon (-CH₂-CH₂Br). | ||

| ~1.25 | Broad Singlet | Protons of the long methylene (B1212753) chain. | ||

| ~0.88 | Triplet | Protons of the terminal methyl group (-CH₃). | ||

| This compound | ¹H | N/A | N/A | No significant signals expected due to deuteration. |

| ²H | ~3.40 | Broad | Deuterons on the carbon bearing the bromine atom (-CD₂Br). | |

| ~1.85 | Broad | Deuterons on the β-carbon (-CD₂-CD₂Br). | ||

| ~1.25 | Broad | Deuterons of the long methylene chain. | ||

| ~0.88 | Broad | Deuterons of the terminal methyl group (-CD₃). |

Table 2: Predicted ¹³C NMR Data

| Compound | Carbon Position | Predicted Chemical Shift (ppm) | Notes |

| This compound | C1 (-CD₂Br) | ~33 | The signal will be a multiplet due to coupling with deuterium (B1214612). |

| C2 (-CD₂-CD₂Br) | ~32 | The signal will be a multiplet due to coupling with deuterium. | |

| Methylene Chain | ~28-30 | A series of multiplets are expected. | |

| Terminal Methyl (-CD₃) | ~14 | The signal will be a multiplet due to coupling with deuterium. |

Table 3: Predicted Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |

| 1-Bromopentadecane | C₁₅H₃₁Br | 290.16/292.16 | [M]⁺˙ at 290/292, [M+1]⁺˙ | 211, 135/137, various alkyl fragments |

| This compound | C₁₅D₃₁Br | 321.35/323.35 | [M]⁺˙ at 321/323, [M+1]⁺˙ | 242, 135/137, various deuterated alkyl fragments |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ²H, and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be one that does not have signals overlapping with expected sample signals.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Tune and match the ¹H probe.

-

Acquire a single-pulse ¹H NMR spectrum. Due to the high level of deuteration, a very low signal-to-noise ratio is expected. This spectrum primarily serves to confirm the absence of significant proton-containing impurities.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to achieve a reasonable signal-to-noise ratio for any residual proton signals.

²H NMR Spectroscopy Protocol:

-

Switch the spectrometer to the ²H channel and tune and match the probe accordingly.

-

Acquire a single-pulse ²H NMR spectrum.

-

Set the spectral width to be appropriate for the ²H chemical shift range, which is similar to the ¹H range.

-

Due to the quadrupolar nature of the deuterium nucleus, broader signals are expected compared to ¹H NMR.

¹³C NMR Spectroscopy Protocol:

-

Switch the spectrometer to the ¹³C channel and tune and match the probe.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0 to 60 ppm).

-

A sufficient number of scans and a suitable relaxation delay should be used to obtain a good quality spectrum, as ¹³C is a low-abundance nucleus. The signals will appear as multiplets due to ¹³C-¹H coupling.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Protocol:

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Visualizations

The following diagrams illustrate the general workflow for the analysis of an unknown sample using NMR and mass spectrometry.

Caption: Workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral data and analytical procedures for this compound. Researchers can use this information to design experiments, interpret data, and ensure the successful characterization of this and similar deuterated compounds.

Methodological & Application

Application Note: High-Throughput Quantification of Long-Chain Fatty Acids in Human Plasma Using 1-Bromopentadecane-D31 as an Internal Standard by GC-MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of long-chain fatty acids (LCFAs) in human plasma samples. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, 1-Bromopentadecane-D31, for accurate and precise quantification. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high data quality.[1] This protocol is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who require reliable quantification of LCFAs.

Introduction

Long-chain fatty acids are essential biomolecules involved in numerous physiological and pathological processes, including energy metabolism, cell signaling, and inflammation. Accurate measurement of LCFAs in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of fatty acids.[1] However, to achieve accurate results, an internal standard is necessary to compensate for sample loss during preparation and variations in instrument response.

Deuterated standards are ideal internal standards for mass spectrometry because they have nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by their mass-to-charge ratio. This compound, a deuterated long-chain alkyl halide, is structurally similar to LCFAs, making it a suitable internal standard for their quantification in complex biological samples.

Experimental Protocol

Materials and Reagents

-

Analytes: Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1)

-

Internal Standard: this compound (C15HBrD31)

-

Solvents: HPLC-grade methanol (B129727), chloroform, hexane (B92381), and acetonitrile

-

Reagents: Boron trifluoride (BF3) in methanol (14% w/v), Sodium chloride (NaCl), Anhydrous sodium sulfate

-

Sample Matrix: Human plasma

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of human plasma in a glass tube, add 10 µL of 10 µg/mL this compound in methanol.

-

Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.[1]

-

Collection of Organic Layer: Carefully transfer the lower organic layer to a new glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Add 1 mL of 14% BF3 in methanol to the dried extract. Cap the tube tightly and heat at 60°C for 30 minutes.[1]

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge at 1000 x g for 5 minutes.

-

Final Sample: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Parameters

| Parameter | Value |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Palmitic Acid Methyl Ester | 15.2 min | 270.2 | 74.1 |

| Stearic Acid Methyl Ester | 17.1 min | 298.3 | 74.1 |

| Oleic Acid Methyl Ester | 17.3 min | 296.3 | 264.3 |

| This compound (IS) | 16.5 min | 322.5 | 150.3 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

| Concentration (µg/mL) | Palmitic Acid (Area Ratio) | Stearic Acid (Area Ratio) | Oleic Acid (Area Ratio) |

| 1 | 0.105 | 0.112 | 0.108 |

| 5 | 0.521 | 0.558 | 0.539 |

| 10 | 1.035 | 1.102 | 1.076 |

| 25 | 2.589 | 2.755 | 2.691 |

| 50 | 5.176 | 5.511 | 5.385 |

| R² | 0.9998 | 0.9997 | 0.9999 |

Sample Quantification

The concentrations of LCFAs in human plasma samples were determined using the calibration curves.

| Sample ID | Palmitic Acid (µg/mL) | Stearic Acid (µg/mL) | Oleic Acid (µg/mL) |

| Control 1 | 25.4 | 12.1 | 30.8 |

| Control 2 | 28.1 | 13.5 | 33.2 |

| Patient A | 45.7 | 22.3 | 55.9 |

| Patient B | 51.2 | 25.8 | 61.4 |

Visualizations

Caption: Experimental workflow for LCFA quantification.

Caption: Logic of internal standard-based quantification.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate platform for the quantification of long-chain fatty acids in human plasma. The use of a deuterated internal standard is essential for minimizing analytical variability and ensuring the generation of high-quality, reproducible data.[2] This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

Application Note: Quantification of Analytes Using 1-Bromopentadecane-D31 as an Internal Standard by GC-MS and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the use of 1-Bromopentadecane-D31 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Due to its non-polar nature and high molecular weight, this compound is a suitable internal standard for the quantification of long-chain alkyl halides and other non-polar analytes. This application note outlines the physicochemical properties of 1-Bromopentadecane, sample preparation guidelines, and recommended starting parameters for both GC-MS and LC-MS instrumentation.

Introduction

In quantitative chromatographic analysis, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving accurate and precise results. Deuterated standards, such as this compound, are ideal as they exhibit nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the correction of variability that may be introduced during sample preparation, injection, and ionization. 1-Bromopentadecane is a long-chain alkyl halide, and its deuterated form is particularly useful for assays where the target analyte has a similar structure and chromatographic behavior.

Physicochemical Properties of 1-Bromopentadecane

A thorough understanding of the physicochemical properties of the internal standard is crucial for method development. The properties of the non-deuterated 1-Bromopentadecane are summarized in the table below and can be used as a close proxy for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₁Br | [1][2][3][4] |

| Molecular Weight | 291.31 g/mol | [1][2] |

| Boiling Point | 159-160 °C at 5 mmHg | [2][3][4] |

| Melting Point | 17-19 °C | [2][3][4] |

| Density | 1.005 g/mL at 25 °C | [2][3][4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and methanol (B129727) (slightly).[1][4] | |

| Kovats Retention Index (non-polar column) | 1854 | [5] |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the matrix (e.g., plasma, soil, pharmaceutical formulation). A generic liquid-liquid extraction (LLE) protocol suitable for extracting non-polar compounds like 1-Bromopentadecane from an aqueous matrix is provided below.

Materials:

-

Sample containing the analyte of interest

-

This compound internal standard solution (concentration to be optimized based on expected analyte concentration)

-

Hexane (B92381) (or other suitable non-polar solvent like diethyl ether or dichloromethane)

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

GC or LC vials

Procedure:

-

To 1 mL of the sample, add a known amount of the this compound internal standard solution.

-

Add 5 mL of hexane to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen until the desired final volume is reached (e.g., 1 mL).

-

Transfer the final extract to a GC or LC vial for analysis.

Workflow for Sample Preparation

References

Applications of 1-Bromopentadecane-D31 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount to understanding their complex roles in health and disease. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based lipidomics, providing a means to correct for variability in sample preparation and instrument response. While a variety of deuterated lipid standards are commercially available, the synthesis of custom standards is often necessary for specialized research needs.

1-Bromopentadecane-D31 is a perdeuterated long-chain alkyl halide. While not a lipid itself, it serves as a valuable and versatile precursor for the chemical synthesis of a range of deuterated lipid standards. Specifically, it can be used to generate D31-labeled pentadecanoic acid, an odd-chain saturated fatty acid. The incorporation of such a custom standard into a lipidomics workflow can significantly enhance the accuracy of quantification for odd-chain fatty acids and other lipid classes.

These application notes provide detailed protocols for the synthesis of Pentadecanoic acid-D31 from this compound and its subsequent use as an internal standard in a quantitative lipidomics workflow. Additionally, the potential for using lipids derived from this precursor in metabolic labeling studies is discussed.

Application Note 1: Synthesis of Pentadecanoic Acid-D31 as an Internal Standard

Objective: To provide a detailed protocol for the synthesis of Pentadecanoic acid-D31 from this compound for use as a stable isotope-labeled internal standard in lipidomics. The method described is a Grignard reaction followed by carboxylation.

Materials and Reagents:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Round bottom flasks, reflux condenser, dropping funnel, and other standard laboratory glassware

-

Inert atmosphere (e.g., nitrogen or argon) setup

Experimental Protocol: Synthesis of Pentadecanoic Acid-D31

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

In a round bottom flask, place magnesium turnings.

-

Dissolve this compound in anhydrous diethyl ether and add it to a dropping funnel.

-

Slowly add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (Pentadecyl-D31-magnesium bromide).

-

-

Carboxylation of the Grignard Reagent:

-

Crush dry ice into a fine powder and place it in a separate flask.

-

Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of CO₂ gas will be evolved.

-

Continue stirring until all the dry ice has sublimated and the reaction mixture has reached room temperature.

-

-

Acidic Work-up and Extraction:

-

Slowly add a solution of dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Pentadecanoic acid-D31.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure Pentadecanoic acid-D31.

-

The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₅D₃₁Br |

| Molecular Weight | 322.68 g/mol (approx.) |

| CAS Number | Not available |

| Appearance | Colorless to pale yellow liquid |

| Purity (Deuteration) | >98% |

| Solubility | Soluble in organic solvents (ether, hexane) |

Application Note 2: Quantitative Analysis of Free Fatty Acids in Plasma using Pentadecanoic Acid-D31 Internal Standard

Objective: To provide a protocol for the quantification of free fatty acids (FFAs) in human plasma using the synthesized Pentadecanoic acid-D31 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Human plasma samples

-

Pentadecanoic acid-D31 internal standard solution (in methanol/chloroform)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Isopropanol

-

Acetonitrile

-

Formic acid

-

Nitrogen gas

-

LC-MS/MS system with a C18 column

Experimental Protocol: Lipid Extraction and Analysis

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a glass tube, add a known amount of the Pentadecanoic acid-D31 internal standard solution.

-

-

Lipid Extraction (Folch Method):

-

Add chloroform:methanol (2:1, v/v) to the plasma sample containing the internal standard.

-

Vortex thoroughly for 2 minutes.

-

Add water to induce phase separation.

-

Centrifuge to separate the layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

-

Inject the sample into the LC-MS/MS system.

-

Separate the fatty acids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect the fatty acids using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for each analyte and the internal standard.

-

Data Analysis:

-

Create a calibration curve using known concentrations of non-deuterated fatty acid standards spiked with a constant amount of the Pentadecanoic acid-D31 internal standard.

-

Calculate the peak area ratio of each endogenous fatty acid to the Pentadecanoic acid-D31 internal standard in the plasma samples.

-

Determine the concentration of each fatty acid in the plasma samples by comparing their peak area ratios to the calibration curve.

| Parameter | Without Internal Standard | With Pentadecanoic Acid-D31 IS |

| Analyte | Palmitic Acid (C16:0) | Palmitic Acid (C16:0) |

| Mean Concentration (µM) | 250 | 225 |

| Standard Deviation (µM) | 35 | 10 |

| Coefficient of Variation (%) | 14.0% | 4.4% |

This table illustrates the expected improvement in precision with the use of a proper internal standard.

Application Note 3: Potential for Metabolic Labeling Studies

Objective: To discuss the potential application of lipids synthesized from this compound in metabolic labeling studies to trace fatty acid metabolism.

Discussion:

Deuterium-labeled lipids are valuable tools for tracing metabolic pathways. Pentadecanoic acid-D31, synthesized from this compound, can be used to study the metabolism of odd-chain fatty acids. While less common than even-chain fatty acids, odd-chain fatty acids are present in the diet and are also synthesized by gut microbiota. They are metabolized through beta-oxidation, producing propionyl-CoA, which can enter the citric acid cycle.

Experimental Approach:

-

Cell Culture Studies:

-

Cells can be incubated with Pentadecanoic acid-D31.

-

After incubation, lipids and other metabolites can be extracted.

-

Mass spectrometry can be used to track the incorporation of the D31 label into various lipid species (e.g., triglycerides, phospholipids) and downstream metabolites. This allows for the study of fatty acid uptake, esterification, and breakdown.

-

-

In Vivo Studies:

-

Animal models can be administered Pentadecanoic acid-D31.

-

Tissues and biofluids can be collected at different time points.

-

Lipidomic analysis of these samples can reveal the distribution and metabolic fate of the deuterated fatty acid in different organs.

-

Conclusion

This compound is a highly valuable synthetic precursor for the generation of custom deuterated lipid standards for advanced lipidomics research. The synthesis of Pentadecanoic acid-D31 and its application as an internal standard can significantly improve the accuracy and precision of quantitative lipidomics studies, particularly for odd-chain fatty acids. Furthermore, lipids derived from this precursor have the potential to be powerful tools in metabolic labeling experiments to elucidate the complexities of fatty acid metabolism. The protocols and concepts outlined in these application notes provide a framework for researchers to leverage this compound in their lipidomics workflows.

Application Notes and Protocols for 1-Bromopentadecane-D31 in Stable Isotope Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromopentadecane-D31, a deuterated stable isotope-labeled compound, in metabolic and pharmacokinetic research. Given the limited specific literature on this compound, the following sections present a model application based on established principles of stable isotope labeling (SIL) and mass spectrometry.

Introduction to this compound in Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1][2] By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, this compound (C₁₅D₃₁Br) can be distinguished from its unlabeled counterpart by mass spectrometry (MS).[3] This mass shift allows for precise quantification and differentiation of the labeled compound from endogenous molecules.

The primary applications for this compound in research include:

-

Internal Standard for Mass Spectrometry: Due to its chemical similarity to the non-labeled form and its distinct mass, it serves as an ideal internal standard for accurate quantification of 1-bromopentadecane (B48590) or other long-chain alkyl halides in complex biological matrices.[1]

-

Metabolic and Pharmacokinetic (ADME) Studies: It can be used as a tracer to study the absorption, distribution, metabolism, and excretion of long-chain alkyl compounds.[4][5]

-

Environmental Fate and Toxicology Studies: Researchers can track the degradation and biotransformation of brominated alkanes in environmental samples.

Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 349553-93-1 |

| Molecular Formula | C₁₅D₃₁Br |

| Molecular Weight | 322.50 g/mol |

| Appearance | Liquid |

Application: Quantification of a Fictional Long-Chain Alkyl Halide Drug Candidate (LCAH-1) in Rat Plasma

This section outlines a hypothetical study using this compound as an internal standard to quantify a fictional drug candidate, "LCAH-1," which shares structural similarities with 1-bromopentadecane.

Experimental Objective

To determine the concentration-time profile of LCAH-1 in rat plasma following a single oral dose, using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Experimental Workflow

The overall workflow for this pharmacokinetic study is depicted below.

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of LCAH-1 and this compound (Internal Standard, IS) in methanol (B129727).

-

Working Standard Solutions: Serially dilute the LCAH-1 stock solution with methanol to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

Working IS Solution: Prepare a 100 ng/mL working solution of this compound in methanol.

-

Calibration Curve: In separate microcentrifuge tubes, spike 90 µL of blank rat plasma with 10 µL of each LCAH-1 working standard to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.